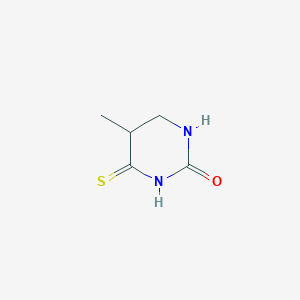![molecular formula C26H29N7O2S B12346400 2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(3-cyanophenyl)acetamide](/img/structure/B12346400.png)
2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(3-cyanophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7300^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(3-cyanophenyl)acetamide is a complex organic compound characterized by its unique structural features This compound contains multiple functional groups, including a butoxyphenyl group, a pentaazatricyclo structure, and a cyanophenylacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(3-cyanophenyl)acetamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
-
Formation of the Butoxyphenyl Intermediate: : The synthesis begins with the preparation of the 4-butoxyphenyl intermediate. This is typically achieved through the alkylation of 4-hydroxybenzene with butyl bromide in the presence of a base such as potassium carbonate.
-
Construction of the Pentaazatricyclo Core: : The next step involves the formation of the pentaazatricyclo core. This can be accomplished through a series of cyclization reactions, starting from suitable precursors such as diamines and dicarbonyl compounds. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
-
Attachment of the Sulfanyl Group: : The sulfanyl group is introduced through a thiolation reaction. This step typically involves the reaction of the pentaazatricyclo intermediate with a thiol reagent, such as thiourea, under acidic or basic conditions.
-
Formation of the Cyanophenylacetamide Moiety: : The final step involves the coupling of the cyanophenylacetamide moiety with the previously synthesized intermediate. This can be achieved through a condensation reaction, often using reagents such as cyanogen bromide and acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(3-cyanophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, electrophiles, and solvents such as dichloromethane or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(3-cyanophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
作用机制
The mechanism of action of 2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(3-cyanophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.
Interference with Cellular Processes: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways.
Induction of Apoptosis: The compound may induce programmed cell death (apoptosis) in certain cell types, contributing to its potential anticancer properties.
相似化合物的比较
Similar Compounds
- 2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(3-cyanophenyl)acetamide
- 2-{[11-(4-ethoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(3-cyanophenyl)acetamide
Uniqueness
The uniqueness of 2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(3-cyanophenyl)acetamide lies in its specific structural features, which confer distinct chemical reactivity and potential applications. The presence of the butoxyphenyl group, pentaazatricyclo core, and cyanophenylacetamide moiety differentiates it from similar compounds and contributes to its unique properties.
属性
分子式 |
C26H29N7O2S |
|---|---|
分子量 |
503.6 g/mol |
IUPAC 名称 |
2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]-N-(3-cyanophenyl)acetamide |
InChI |
InChI=1S/C26H29N7O2S/c1-2-3-13-35-21-9-7-19(8-10-21)22-15-23-25-29-30-26(32(25)11-12-33(23)31-22)36-17-24(34)28-20-6-4-5-18(14-20)16-27/h4-12,14,22-23,25,29,31H,2-3,13,15,17H2,1H3,(H,28,34) |
InChI 键 |
SFFUWKZRTFPXLT-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)SCC(=O)NC5=CC=CC(=C5)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-(2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate](/img/structure/B12346330.png)
![Ethyl 3-[2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamido]benzoate](/img/structure/B12346332.png)
![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-{11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}propan-1-one](/img/structure/B12346337.png)
![ethyl 5-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B12346340.png)

![6-[2-(2,5-dimethylphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B12346345.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{1-[(cyclopentylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide](/img/structure/B12346352.png)
![2-{[11-(4-Methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B12346355.png)
![[2-[(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B12346360.png)


![N-benzyl-2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12346383.png)


